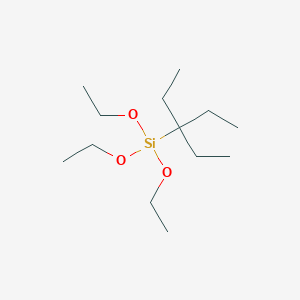
Triethoxy(3-ethylpentan-3-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethoxy(3-ethylpentan-3-yl)silane is an organosilicon compound with the molecular formula C11H26O3Si. It is a colorless liquid that is primarily used in various chemical reactions and industrial applications. This compound is known for its ability to form strong bonds with silica surfaces, making it valuable in the field of materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Triethoxy(3-ethylpentan-3-yl)silane typically involves the reaction of 3-ethylpentan-3-ol with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction can be represented as follows:
3−ethylpentan−3−ol+HSi(OC2H5)3→Triethoxy(3−ethylpentan−3−yl)silane+H2O
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to achieve high-quality output.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding silanols and siloxanes.
Reduction: It can act as a reducing agent in various organic transformations, particularly in the reduction of carbonyl compounds.
Substitution: The compound can participate in substitution reactions where the ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as cobalt(II) chloride and copper are often used in reduction reactions.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents like hydrochloric acid or sodium hydroxide.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds such as alcohols.
Substitution: Various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
Triethoxy(3-ethylpentan-3-yl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its strong bonding properties.
Mécanisme D'action
The mechanism of action of Triethoxy(3-ethylpentan-3-yl)silane involves the formation of strong covalent bonds with silica surfaces. This is achieved through the hydrolysis of the ethoxy groups, followed by condensation reactions that link the silane to the surface. The molecular targets include hydroxyl groups on silica surfaces, leading to the formation of stable siloxane bonds.
Comparaison Avec Des Composés Similaires
Triethoxysilane: Similar in structure but lacks the 3-ethylpentan-3-yl group, making it less bulky and potentially less reactive in certain applications.
Trimethoxysilane: Contains methoxy groups instead of ethoxy groups, which can influence its reactivity and solubility.
Uniqueness: Triethoxy(3-ethylpentan-3-yl)silane is unique due to its bulky 3-ethylpentan-3-yl group, which can provide steric hindrance and influence the compound’s reactivity and bonding properties. This makes it particularly useful in applications requiring strong and stable surface attachments.
Propriétés
Numéro CAS |
109144-57-2 |
|---|---|
Formule moléculaire |
C13H30O3Si |
Poids moléculaire |
262.46 g/mol |
Nom IUPAC |
triethoxy(3-ethylpentan-3-yl)silane |
InChI |
InChI=1S/C13H30O3Si/c1-7-13(8-2,9-3)17(14-10-4,15-11-5)16-12-6/h7-12H2,1-6H3 |
Clé InChI |
VQMZCCWMJZIQQQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(CC)[Si](OCC)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-Methylbutyl)-4'-[(4-octylphenoxy)methyl]-1,1'-biphenyl](/img/structure/B14327518.png)
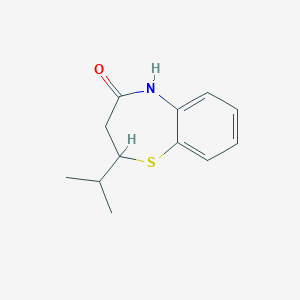
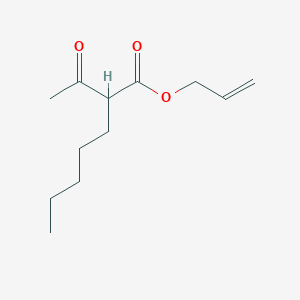
![1-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene](/img/structure/B14327533.png)
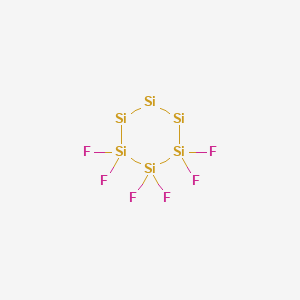
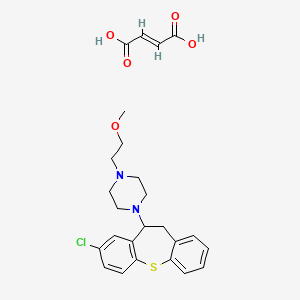
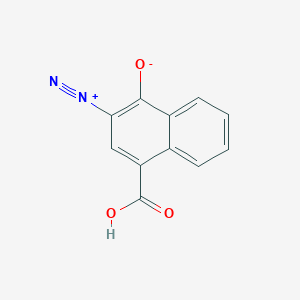

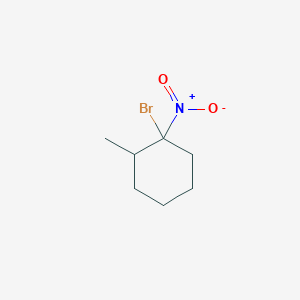

![2-[(E)-(6-aminopyridin-2-yl)iminomethyl]phenol](/img/structure/B14327567.png)
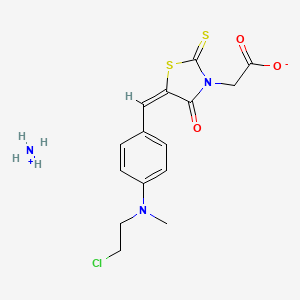
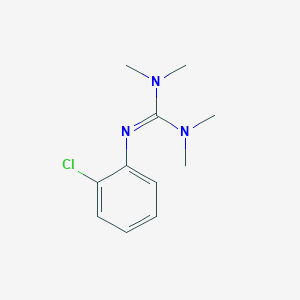
![2,2'-Bipyridine, 6,6'-bis[[(6'-methyl[2,2'-bipyridin]-6-yl)methoxy]methyl]-](/img/structure/B14327583.png)
